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Compound of Interest

Compound Name: Fmoc-Pro-OH-1-13C

Cat. No.: B12409082 Get Quote

In-Depth Technical Guide: Fmoc-Pro-OH-1-13C
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Fmoc-Pro-OH-1-13C, a stable

isotope-labeled amino acid derivative crucial for advanced research in peptide chemistry, drug

development, and metabolic studies. This document outlines its chemical properties, and

detailed experimental protocols for its use, and illustrates relevant workflows.

Core Data Presentation
The following table summarizes the key quantitative data for Fmoc-Pro-OH-1-13C and its

unlabeled counterpart for easy comparison.

Property Fmoc-Pro-OH-1-13C Fmoc-Pro-OH (unlabeled)

CAS Number 2306051-40-9 71989-31-6[1][2][3][4][5][6]

Molecular Formula C₁₉¹³CH₁₉NO₄[7] C₂₀H₁₉NO₄[1][2]

Molecular Weight 338.36 g/mol [7] 337.37 g/mol [5]
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Fmoc-Pro-OH-1-13C is a derivative of the amino acid L-proline where the alpha-amino group

is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxylic acid carbon is a

¹³C stable isotope. The Fmoc protecting group is fundamental in solid-phase peptide synthesis

(SPPS), as it is stable under acidic conditions but can be readily removed with a mild base,

such as piperidine, allowing for the stepwise addition of amino acids to a growing peptide

chain[7].

The incorporation of a ¹³C isotope at a specific position provides a powerful tool for various

analytical techniques. Stable isotope labeling is invaluable in modern scientific research for its

non-radioactive and stable nature. It allows for precise tracking and quantification of molecules

in complex biological systems. In drug development, ¹³C-labeled compounds are used to

elucidate drug-receptor interactions and study the metabolic fate of drug molecules, which aids

in optimizing pharmacokinetic properties and reducing potential toxicity[7].

Experimental Protocols
This section provides detailed methodologies for the synthesis of Fmoc-Pro-OH, its

incorporation into a peptide via Fmoc-based Solid Phase Peptide Synthesis (SPPS), and

subsequent analysis using mass spectrometry and NMR spectroscopy.

Synthesis of Fmoc-Pro-OH
This protocol describes a general method for the synthesis of Fmoc-L-proline. The synthesis of

the ¹³C-labeled variant would start with L-Proline-1-¹³C.

Materials:

(S)-pyrrolidine-2-carboxylic acid (L-Proline)

9-fluorenylmethyl chloroformate (Fmoc-Cl)

Potassium carbonate (K₂CO₃)

1,4-Dioxane

Water

Diethyl ether (Et₂O)
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Dichloromethane (DCM)

1 M Hydrochloric acid (HCl)

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a reaction vessel, dissolve L-proline (1 g, 8.7 mmol) in a mixture of 1,4-dioxane (4 mL)

and water (15 mL).

Add potassium carbonate (3.24 g, 23 mmol) to the solution.

Cool the mixture to 0°C in an ice bath.

Slowly add a solution of 9-fluorenylmethyl chloroformate (2.3 g, 8.3 mmol) to the reaction

mixture.

Allow the mixture to warm to room temperature and stir overnight.

Quench the reaction by adding water (10 mL).

Extract the aqueous mixture with diethyl ether (2 x 20 mL) to remove impurities.

Acidify the aqueous phase to a pH of 2-3 using 1 M HCl.

Extract the acidified aqueous phase with dichloromethane (3 x 50 mL).

Combine the organic layers and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to yield Fmoc-Pro-OH as a white solid[1].

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general cycle for incorporating an Fmoc-protected amino acid, such

as Fmoc-Pro-OH-1-¹³C, into a peptide chain on a solid support resin.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.chemicalbook.com/synthesis/fmoc-l-proline.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12409082?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Fmoc-protected amino acids (e.g., Fmoc-Pro-OH-1-¹³C)

Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)

N,N-Dimethylformamide (DMF)

20% (v/v) Piperidine in DMF

Coupling reagent (e.g., HBTU, HATU)

Base (e.g., N,N-Diisopropylethylamine - DIPEA)

Dichloromethane (DCM)

Cleavage cocktail (e.g., Trifluoroacetic acid - TFA based)

Procedure:

Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel[8].

Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add the 20% piperidine in DMF solution to the resin and agitate for 5-10 minutes to

remove the Fmoc protecting group from the N-terminus of the peptide chain[7].

Drain the piperidine solution and repeat the treatment for another 10-15 minutes.

Wash the resin thoroughly with DMF to remove residual piperidine[7].

Amino Acid Coupling:

In a separate vial, dissolve the Fmoc-Pro-OH-1-¹³C (typically 3-5 equivalents relative to

the resin loading) and the coupling reagent (e.g., HBTU, slightly less than 1 equivalent to

the amino acid) in DMF.

Add the base (e.g., DIPEA, 2 equivalents relative to the amino acid) to activate the amino

acid.
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Add the activated amino acid solution to the deprotected resin in the reaction vessel.

Agitate the mixture for 1-2 hours to allow for complete coupling[7].

Drain the coupling solution and wash the resin with DMF.

Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid

in the peptide sequence.

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as

described in step 2.

Cleavage and Deprotection:

Wash the resin with DCM and dry it.

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane) for 2-4 hours to cleave the peptide from the resin and remove any side-

chain protecting groups.

Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and

dry under vacuum.

Analysis of ¹³C-Labeled Peptides by Mass Spectrometry
High-resolution mass spectrometry is used to verify the incorporation of the ¹³C label and to

quantify the labeled peptide.

Procedure:

Sample Preparation: Prepare a solution of the synthesized ¹³C-labeled peptide in a suitable

solvent for mass spectrometry (e.g., 50% acetonitrile with 0.1% formic acid).

Mass Spectrometry Analysis:

Infuse the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

Acquire the mass spectrum in the appropriate mass range for the target peptide.
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The mass of the ¹³C-labeled peptide will be increased by approximately 1 Da for each ¹³C

atom incorporated compared to the unlabeled peptide.

Tandem Mass Spectrometry (MS/MS):

Select the parent ion of the ¹³C-labeled peptide for fragmentation.

Analyze the resulting fragment ions to confirm the location of the ¹³C label within the

peptide sequence. The fragment ions containing the ¹³C-labeled proline will show a

corresponding mass shift.

Analysis of ¹³C-Labeled Peptides by NMR Spectroscopy
NMR spectroscopy is a powerful technique for studying the structure and dynamics of peptides.

The incorporation of a ¹³C label can simplify spectra and provide specific structural information.

Procedure:

Sample Preparation: Dissolve the purified ¹³C-labeled peptide in a suitable NMR buffer (e.g.,

H₂O/D₂O or an organic solvent) and place it in an NMR tube.

NMR Data Acquisition:

Acquire a ¹³C NMR spectrum. The signal from the ¹³C-labeled carbonyl carbon of the

proline residue will be significantly enhanced.

Acquire 2D correlation spectra, such as ¹H-¹³C HSQC, to correlate the labeled carbon with

its attached protons.

The analysis of ¹³C-¹³C vicinal coupling constants can provide detailed conformational

information about the proline ring[4].
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Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
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Caption: Workflow for a metabolic labeling experiment using a ¹³C-labeled amino acid followed

by mass spectrometry analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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